4-Bromoanisole

描述

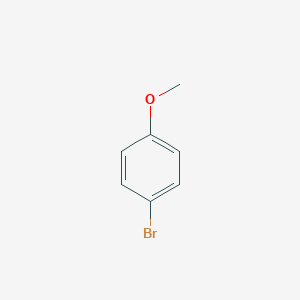

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPJQTDYNZXKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059308 | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-92-7 | |

| Record name | 4-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U430F901J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Bromoanisole from Anisole: Mechanism and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of 4-bromoanisole via the electrophilic bromination of anisole. It details the underlying reaction mechanism, including the role of the activating methoxy group and the factors governing regioselectivity. A comparative summary of various synthetic methodologies is presented with quantitative yield data. Detailed experimental protocols for two common procedures are provided, alongside graphical representations of the reaction mechanism and a general experimental workflow to aid in laboratory execution.

Core Concept: The Reaction Mechanism

The synthesis of this compound from anisole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy group (-OCH₃) on the anisole ring plays a crucial role in this transformation.

Activation of the Aromatic Ring

The methoxy group is a potent activating group.[1][2][3] Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself.[1][2][3] This high reactivity often obviates the need for a Lewis acid catalyst (e.g., FeBr₃), which is typically required for the bromination of less activated aromatic rings like benzene.[4][5][6][7] The reaction can proceed efficiently using molecular bromine (Br₂) in a polar solvent such as acetic acid.[7][8]

Ortho, Para-Direction and Regioselectivity

The resonance effect of the methoxy group preferentially increases the electron density at the ortho and para positions. This makes these positions the primary sites for electrophilic attack.[9][10] The reaction, therefore, yields a mixture of 2-bromoanisole (ortho product) and this compound (para product).

However, the para-isomer, this compound, is typically the major product.[9] This high para-selectivity is attributed to steric hindrance. The bulky methoxy group partially obstructs the ortho positions, making the para position more accessible for the incoming electrophile.[11] Lowering the reaction temperature can further enhance this para-selectivity.[4]

Step-by-Step Mechanism

The reaction proceeds through a two-step mechanism:[1][2][12]

-

Formation of the Electrophile and Nucleophilic Attack: The Br-Br bond in molecular bromine becomes polarized in the presence of the electron-rich anisole ring (or a polar solvent like acetic acid). The anisole π-system attacks the partially positive bromine atom, breaking the Br-Br bond and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base (such as the solvent or the bromide ion, Br⁻) removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring, yielding the final product, this compound, and hydrogen bromide (HBr).

Caption: Mechanism of electrophilic bromination of anisole.

Data Presentation: Synthesis Methodologies

Several methods for the bromination of anisole have been reported. The choice of method can influence yield, regioselectivity, and reaction conditions. The following table summarizes key quantitative data from various protocols.

| Method | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Direct Bromination[13] | Br₂ | None (neat) | Boiling | ~0.5 | ~60 | Simple procedure; yield is moderate. |

| Bromination in Acetic Acid[8] | Br₂ | Glacial Acetic Acid | <10 | 1 | Good | Common laboratory method; controls reactivity. |

| Oxybromination[14][15] | NH₄Br / H₂O₂ | Acetic Acid | Room Temp | Varies | Good-Exc. | "Green" method, avoids handling liquid bromine directly.[14] |

| NBS Bromination[16] | NBS | ZrCl₄ (5 mol%) / CH₂Cl₂ | -78 | - | 98 | High yield and excellent para-selectivity. |

| Ionic Liquid Method[17] | Br₂ | 1-butyl-3-methylimidazolium | 80 | 24 | 86 (GC) | Alternative solvent system. |

Experimental Protocols

Below are detailed methodologies for two distinct and effective protocols for synthesizing this compound.

Protocol 1: Bromination using Bromine in Glacial Acetic Acid

This protocol is a standard and reliable method for the controlled monobromination of anisole.[8]

Materials:

-

Anisole

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bisulfite Solution

-

Dichloromethane (or Diethyl Ether)

-

Anhydrous Sodium Sulfate or Calcium Chloride[13]

-

50 mL Round-bottom flask, stir bar, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in glacial acetic acid (approx. 10 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this bromine solution dropwise to the stirred anisole solution over 15-30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the anisole is consumed.

-

Work-up (Quenching): Pour the reaction mixture into a beaker containing approximately 50 mL of cold water. Add saturated sodium bisulfite solution dropwise with stirring until the orange color of excess bromine is fully discharged.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by distillation[13] or column chromatography to isolate the this compound isomer.

Protocol 2: Oxybromination using NH₄Br and H₂O₂

This method is an environmentally safer alternative that generates the bromine electrophile in situ.[14]

Materials:

-

Anisole (2 mmol)

-

Ammonium Bromide (NH₄Br) (2.2 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (2.2 mmol)

-

Acetic Acid (4 mL)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

25 mL Round-bottom flask, stir bar

Procedure:

-

Reaction Setup: Charge a 25 mL round-bottom flask with anisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).

-

Oxidant Addition: Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Allow the contents to stir at room temperature. The reaction is monitored by TLC.

-

Work-up: Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction: Extract the product with dichloromethane.

-

Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of a typical synthesis experiment as described in the protocols.

Caption: General experimental workflow for this compound synthesis.

References

- 1. gracioushoney.com.au [gracioushoney.com.au]

- 2. dollhouseogotto.no [dollhouseogotto.no]

- 3. backoffice.cedro.org.pe [backoffice.cedro.org.pe]

- 4. benchchem.com [benchchem.com]

- 5. Why Alkylation of ani sole required lewis acid such as rxn of ani sole wi.. [askfilo.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. organic chemistry - Why use glacial acetic acid in bromination of anisole? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sga.profnit.org.br [sga.profnit.org.br]

- 13. prepchem.com [prepchem.com]

- 14. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis routes of this compound [benchchem.com]

- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoanisole, with the chemical formula C₇H₇BrO, is an organobromine compound that serves as a crucial intermediate in organic synthesis.[1] Structurally, it is a monomethoxybenzene with a bromine atom substituted at the para (4-) position.[1] This colorless to pale yellow oily liquid possesses a characteristic pleasant smell, similar to that of anise seed.[1] Its versatile chemical reactivity makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support its application in research and development.

Physical Properties

This compound is a combustible liquid that is stable under normal laboratory conditions.[1][3][4] It is important to store it below +30°C in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[3][4][5]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.034 g/mol [6] |

| CAS Number | 104-92-7[1][6] |

| Appearance | Colorless to pale yellow oily liquid[1][3] |

| Melting Point | 9-13 °C[3][6][7] |

| Boiling Point | 223 °C (at 760 mmHg)[6] |

| Density | 1.494 g/mL at 25 °C[3][8] |

| Refractive Index (n20/D) | 1.564[3][8] |

| Flash Point | 94 °C (201 °F)[7] |

| Solubility | Immiscible with water; soluble in ethanol, ether, and chloroform.[1][3][7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet good leaving group, bromine atom on the aromatic ring. The methoxy group is a moderately activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions. The carbon-bromine bond allows for a variety of useful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Chemical Reactions

This compound is a versatile substrate for several important classes of organic reactions, making it a valuable intermediate in synthetic chemistry.

-

Grignard Reaction: this compound readily forms a Grignard reagent, 4-methoxyphenylmagnesium bromide, upon reaction with magnesium metal in an anhydrous ether solvent.[9][4] This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[4][7]

-

Suzuki Coupling: As an aryl halide, this compound is a common coupling partner in palladium-catalyzed Suzuki reactions.[1][3] It reacts with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or substituted alkenes.[10][11] This reaction is a cornerstone of modern organic synthesis for the construction of complex molecular architectures.

-

Heck Reaction: this compound can also participate in the Heck reaction, another palladium-catalyzed cross-coupling reaction.[1][3] In this transformation, it couples with an alkene to form a substituted alkene, with the formation of a new carbon-carbon bond at the vinylic position.[12]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to produce N-aryl amines, which are important structures in many biologically active molecules.

-

Nucleophilic Aromatic Substitution: The bromine atom on the electron-rich aromatic ring can be displaced by strong nucleophiles under specific reaction conditions, although this is generally less facile than for aryl halides bearing strongly electron-withdrawing groups.[13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Synthesis of this compound from Anisole

This protocol describes the electrophilic bromination of anisole to selectively produce this compound.

Materials:

-

Anisole

-

Liquid Bromine

-

Diethyl ether

-

Dilute sodium hydroxide solution

-

Anhydrous calcium chloride

-

Round-bottom flask with dropping funnel and reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 22 g (0.2 mol) of anisole.[3]

-

Gently heat the flask to bring the anisole to a gentle boil.[3]

-

Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the color of the bromine disappears a few seconds after each drop is added.[3]

-

After the complete addition of bromine, continue heating the mixture for an additional 15 minutes.[3]

-

Cool the reaction mixture and add 100 mL of diethyl ether.[3]

-

Transfer the ether solution to a separatory funnel and wash it with a dilute sodium hydroxide solution, followed by a water wash.[3]

-

Dry the organic layer over anhydrous calcium chloride and then filter.[3]

-

Remove the diethyl ether by distillation.[3]

-

Distill the residue under atmospheric pressure, collecting the fraction boiling between 213-223 °C to obtain pure this compound.[3]

Grignard Reaction of this compound

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (in this case, dry ice to form 4-methoxybenzoic acid).

Materials:

-

This compound (as a 4.6 M solution in anhydrous THF)[7]

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

6 M Hydrochloric acid

-

Ethyl acetate

-

3 M Sodium hydroxide

-

Oven-dried glassware (round-bottom flask, condenser)

-

Stir plate and stir bar

Procedure:

-

Ensure all glassware is thoroughly oven-dried to exclude moisture.

-

In a 50-mL round-bottom flask containing a stir bar, add magnesium turnings.

-

Assemble a reflux condenser on the flask.

-

Add a small amount of the this compound solution in anhydrous THF to the flask to initiate the reaction.[7] Gentle heating may be required.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise to maintain a gentle reflux.[7]

-

After the addition is complete, continue to heat the mixture under gentle reflux for an additional 15 minutes to ensure complete formation of the Grignard reagent.[7]

-

Cool the flask to room temperature.[7]

-

In a separate beaker, place a piece of crushed dry ice.[7]

-

Slowly pour the Grignard reagent solution over the dry ice with stirring.[7]

-

Allow the mixture to warm to room temperature.

-

Place the beaker in an ice-water bath and slowly add 5 mL of 6 M HCl to quench the reaction and dissolve any remaining magnesium.[7]

-

Dilute the mixture with approximately 15 mL of ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer twice with 15 mL portions of ethyl acetate.[7]

-

Combine the organic extracts and wash with approximately 5 mL of 3 M NaOH.[7]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 4-methoxybenzoic acid.

Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (or other suitable palladium catalyst)

-

A suitable ligand (e.g., triphenylphosphine)

-

A base (e.g., potassium carbonate, sodium bicarbonate)

-

A solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

-

A singlet at approximately 3.77 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.[14]

-

A multiplet (often appearing as a doublet of doublets or two distinct doublets) in the aromatic region. The two protons ortho to the methoxy group (and meta to the bromine) typically appear as a doublet around 6.75-6.79 ppm. The two protons meta to the methoxy group (and ortho to the bromine) appear as a doublet around 7.34-7.38 ppm.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in CDCl₃ shows characteristic peaks for the aromatic carbons and the methoxy carbon:

-

A signal at approximately 55.4 ppm corresponding to the methoxy carbon.[14]

-

A signal around 112.8 ppm for the carbon atom bearing the bromine.[14]

-

Signals for the other aromatic carbons are typically observed at approximately 115.8 ppm (carbons ortho to the methoxy group) and 132.2 ppm (carbons meta to the methoxy group).[14]

-

The carbon atom attached to the methoxy group appears at around 158.7 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups:

-

C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.

-

C-H stretching of the methyl group of the anisole moiety appears in the 2850-2960 cm⁻¹ region.

-

Strong C=C stretching vibrations of the aromatic ring are seen in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the aryl ether is typically found in the range of 1240-1260 cm⁻¹.

-

The C-Br stretching vibration gives rise to a band in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8] Common fragmentation patterns involve the loss of a methyl radical (CH₃) to give a fragment at m/z 171/173, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 143/145.[8]

Applications in Research and Drug Development

This compound's utility as a synthetic intermediate extends significantly into the realm of drug discovery and development.[2] Its chemical handles—the methoxy group and the bromine atom—allow for its incorporation into a vast number of larger, more complex molecules with potential therapeutic applications.

The 4-methoxyphenyl (anisyl) moiety is a common structural motif in many biologically active compounds. The bromine atom serves as a convenient point for modification through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, compounds derived from this compound can serve as precursors in the development of drugs targeting a range of conditions.[2] Furthermore, this compound is sometimes used in molecular biology laboratories during RNA extraction procedures to help eliminate contaminating genomic DNA.[1][15]

Visualizations

Logical Relationship of this compound's Core Properties

Caption: Interrelation of this compound's core attributes.

Experimental Workflow for Synthesis and Purification

Caption: A typical sequence for chemical synthesis and product isolation.

Signaling Pathway of a Suzuki Coupling Reaction

Caption: The catalytic cycle for a palladium-catalyzed Suzuki cross-coupling reaction.

References

- 1. This compound | 104-92-7 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. prepchem.com [prepchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. This compound | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. This compound - Wikipedia [en.wikipedia.org]

Spectral Data Interpretation of 4-Bromoanisole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromoanisole. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.38 | Doublet | 2H | Ar-H (ortho to -Br) |

| ~6.80 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~3.77 | Singlet | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.7 | Ar-C (-OCH₃) |

| ~132.2 | Ar-C-H (ortho to -Br) |

| ~115.8 | Ar-C-H (ortho to -OCH₃) |

| ~112.8 | Ar-C (-Br) |

| ~55.4 | -OCH₃ |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | Aromatic C-H Stretch[1] |

| 2950 - 2850 | Medium-Strong | Alkyl C-H Stretch (-OCH₃)[2] |

| 1500 - 1700 | Medium-Strong | Aromatic C=C Bending[1] |

| ~1245 | Strong | Aryl-O Stretch (asymmetric) |

| ~1035 | Strong | Aryl-O Stretch (symmetric) |

| 860 - 680 | Strong | Aromatic C-H Bending (para-substitution)[1] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186/188 | High | Molecular Ion [M]⁺ and [M+2]⁺ |

| 171/173 | Medium | [M - CH₃]⁺ |

| 143/145 | Low | [M - CH₃ - CO]⁺ |

| 107 | High | [M - Br]⁺ |

| 78 | Medium | [C₆H₄]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These represent typical procedures for the analysis of a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (typically 0.7-1.0 mL of CDCl₃) and transferred to an NMR tube.[3] The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5] Alternatively, a thin film of the liquid can be placed between two salt plates (NaCl or KBr) and mounted in the spectrometer's sample holder.[6] The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.[7] A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., 5% phenyl polysiloxane) and helium is used as the carrier gas.[8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-300 amu.

Spectral Interpretation and Visualization

The following sections detail the interpretation of the spectral data and include diagrams to illustrate the logical relationships in the structural elucidation of this compound.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound is characteristic of a para-substituted benzene ring.[9][10] The presence of two distinct doublets in the aromatic region (around 7.38 and 6.80 ppm) indicates two sets of chemically non-equivalent aromatic protons. The integration of 2H for each doublet confirms this assignment. The protons ortho to the bromine atom are deshielded and appear further downfield, while the protons ortho to the electron-donating methoxy group are shielded and appear more upfield. The singlet at approximately 3.77 ppm with an integration of 3H is characteristic of the methoxy group protons.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum shows four signals in the aromatic region, consistent with the symmetry of a para-substituted benzene ring where there are four unique carbon environments.[11] The carbon attached to the electronegative oxygen of the methoxy group is the most deshielded (158.7 ppm). The carbon attached to the bromine atom appears at around 112.8 ppm. The two sets of aromatic CH carbons are observed at 132.2 ppm and 115.8 ppm. The signal at 55.4 ppm is characteristic of the methoxy carbon.

IR Spectrum Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The aromatic C-H stretching vibrations are observed around 3030 cm⁻¹.[12][13] The C-H stretching of the methyl group appears in the 2950-2850 cm⁻¹ region.[2] The presence of strong absorptions in the 1500-1700 cm⁻¹ range is indicative of the aromatic C=C ring stretching.[1] The strong bands at approximately 1245 cm⁻¹ and 1035 cm⁻¹ are characteristic of the asymmetric and symmetric aryl-O-C stretching of the methoxy group, respectively. The out-of-plane C-H bending vibration in the 860-680 cm⁻¹ region is indicative of para-substitution on the benzene ring.[1]

Mass Spectrum Interpretation

The mass spectrum of this compound shows a characteristic molecular ion peak cluster at m/z 186 and 188 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[14] The fragmentation pattern is consistent with the structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.latech.edu [chem.latech.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. This compound | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromoanisole

This guide provides comprehensive safety procedures for researchers, scientists, and drug development professionals working with 4-Bromoanisole (CAS No. 104-92-7). Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of the chemical.

Section 1: Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a distinct, pleasant odor similar to anise seed.[1] It is important to understand its physical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO | [2][3] |

| Molecular Weight | 187.03 g/mol | [2] |

| Melting Point | 9 - 10 °C (48.2 - 50 °F) | [2][3] |

| Boiling Point | 223 °C (433.4 °F) at 760 mmHg | [2][3] |

| Flash Point | 94 °C (201.2 °F) | [2][3] |

| Density | 1.494 g/mL at 25 °C | [1] |

| Water Solubility | Immiscible | [1][4][5] |

| Vapor Pressure | 0.203 mmHg at 25 °C | [6] |

Section 2: Hazard Identification and Toxicology

While some classifications may vary, this compound is generally considered harmful if swallowed and causes skin irritation.[6]

-

Acute Oral Toxicity : LD50 Oral - Rat - 1,907 mg/kg (OECD Test Guideline 401).[2]

-

Skin Corrosion/Irritation : Can cause skin irritation.[2][6]

-

Eye Damage/Irritation : May cause eye irritation.[7]

-

Inhalation : May cause respiratory tract irritation.[7]

When heated to decomposition, it can emit toxic vapors of bromide.[4] Combustion byproducts include carbon oxides (CO, CO₂) and hydrogen bromide gas.[2][8]

Section 3: Safe Handling Procedures

Proper handling is essential to minimize exposure and risk.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors.[7][9]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye and Face Protection : Wear chemical safety goggles or glasses with side shields that conform to EU standard EN166 or NIOSH standards in the US.[3][8]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves (such as nitrile rubber) must be worn.[10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

-

Clothing : Wear appropriate protective clothing and a lab coat to prevent skin exposure.[3][7] For larger quantities or increased risk of splashing, impervious clothing may be necessary.[8]

-

-

Respiratory Protection : If vapors or aerosols are generated and engineering controls are insufficient, a suitable respirator is recommended.[2][11] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed.[7]

3.3 Hygiene Practices:

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][8]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

-

Contaminated clothing should be removed and washed before reuse.[7]

Section 4: Storage Procedures

Correct storage is crucial for maintaining chemical stability and preventing hazardous situations.

-

Container : Keep the container tightly closed when not in use.[3][7]

-

Location : Store in a cool, dry, and well-ventilated area.[3][11] A storage temperature below +30°C is recommended.[1][4]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[3][5][10]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

5.1 First Aid Measures:

-

General Advice : Show the Safety Data Sheet (SDS) to the attending medical professional.[2][8]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek medical attention.[3][7]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][7]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][7]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

5.2 Accidental Release Measures:

-

Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas.[2][8]

-

Environmental Precautions : Prevent the product from entering drains or the environment.[2][11]

-

Containment and Cleanup : Absorb the spill with an inert, non-combustible material such as sand, earth, or silica gel.[3][7] Collect the material and place it into a suitable, closed container for disposal as hazardous waste.[8]

5.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][8]

-

Special Hazards : The substance is combustible.[2] Vapors are heavier than air and may spread along floors.[2] During a fire, irritating and highly toxic gases, such as carbon oxides and hydrogen bromide, may be generated.[2][8]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 6: Experimental Protocols Cited

The toxicological data presented in this guide are derived from standardized testing protocols recognized internationally.

-

OECD Test Guideline 401 (Acute Oral Toxicity) : This guideline details a method for assessing the acute toxic effects of a substance when administered orally in a single dose. The procedure involves administering the test substance to a group of laboratory animals (typically rats) and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population, is then calculated.

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) : This protocol describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is then observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine the level of irritation.[2]

Section 7: Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for handling and responding to emergencies involving this compound.

Caption: Workflow for the routine safe handling and storage of this compound.

Caption: Emergency response logical workflow for spills and personnel exposure.

References

- 1. This compound | 104-92-7 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. This compound(104-92-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.fr [fishersci.fr]

- 11. ambslifescience.com [ambslifescience.com]

An In-depth Technical Guide to 4-Bromoanisole (CAS 104-92-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromoanisole (CAS 104-92-7), a key organobromine compound utilized extensively as a versatile intermediate in organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and other functional materials. This document details its physicochemical properties, spectral characteristics, safety and handling protocols, and common experimental procedures.

Core Properties and Data

This compound, also known as 1-Bromo-4-methoxybenzene, is a colorless to pale yellow liquid at room temperature, though it can crystallize just below it.[1][2] It possesses a distinct, pleasant aromatic odor, sometimes likened to anise seed.[2][3] Structurally, it is a monomethoxybenzene with a bromine substituent at the para (4) position.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | [1][3][4] |

| Molecular Weight | 187.03-187.04 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid or crystals | [1][2][7] |

| Melting Point | 9-12 °C (48.2-53.6 °F; 282-285 K) | [2][8][9] |

| Boiling Point | 215-223 °C (419-433.4 °F; 488-496 K) | [2][8][10] |

| Density | ~1.49 g/mL at 25 °C | [2][3][11] |

| Flash Point | 94 °C (201.2 °F) | [8][9][12] |

| Refractive Index (n20/D) | ~1.564 | [2][11][13] |

| Solubility | Immiscible in water; soluble in organic solvents like ethanol, ether, chloroform, hexane, and toluene. | [1][2][14] |

| Vapor Pressure | 0.147 mmHg at 25°C | [11] |

| Stability | Stable under normal conditions. | [6][13][15] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. Key spectral information is available from various public databases.

| Spectral Data Type | Key Information | Source(s) |

| ¹H NMR | Spectrum available. | [16] |

| ¹³C NMR | Spectrum available. | [17] |

| Mass Spectrometry | GC-MS data available; molecular ion peaks at m/z 186 and 188 due to bromine isotopes. | [5] |

| Infrared (IR) Spectroscopy | FTIR spectra available. | [5] |

| Raman Spectroscopy | FT-Raman spectrum available. | [5] |

Safety and Toxicological Data

This compound is considered hazardous and requires careful handling. It is harmful if swallowed and causes skin irritation.[5][12][17]

| Safety/Toxicity Metric | Value / Observation | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) | [12] |

| Oral LD50 (Rat) | 1907 mg/kg | [18] |

| Oral LD50 (Mouse) | 2200 mg/kg | [18] |

| Inhalation LC50 (Mouse) | 20 mg/m³ | [5][19] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [6][8][14] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides. | [6] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay between the electron-donating methoxy group (-OCH₃) and the bromine atom, which is a good leaving group.[20] The methoxy group activates the benzene ring, while the bromine atom's position allows for a variety of substitution and coupling reactions.

This makes this compound a valuable precursor for many 4-anisyl derivatives.[2][3] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][17]

Key reactions include:

-

Nucleophilic Aromatic Substitution : The bromine atom can be displaced by various nucleophiles.[20]

-

Grignard Reaction : It readily forms a Grignard reagent (CH₃OC₆H₄MgBr), which is a powerful tool for forming carbon-carbon bonds. A notable application is the synthesis of tris(4-methoxyphenyl)phosphine.[3]

-

Suzuki and Heck Coupling : It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenylboronic acid and the Heck reaction with ethyl acrylates, to form more complex molecular structures.[2][14]

-

Use in RNA Extraction : In a laboratory setting, this compound is sometimes used to help eliminate DNA contamination during RNA extraction procedures.[3]

Below is a diagram illustrating the central role of this compound in various synthetic transformations.

Experimental Protocols

Detailed methodologies are essential for the safe and efficient use of this compound in a laboratory setting. Below are representative protocols for its synthesis.

Synthesis of this compound via Bromination of Anisole

This protocol is a classic method for preparing this compound.[10]

Materials:

-

Anisole (0.2 mol, 21.6 g)

-

Bromine (0.2 mol, 32 g)

-

Diethyl ether (100 mL)

-

Dilute sodium hydroxide solution

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 22 g (0.2 mol) of anisole into a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Heat the flask to gently boil the anisole.

-

Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the bromine color in the vapor phase disappears before the next drop is added.

-

After the complete addition of bromine, continue heating the mixture for an additional 15 minutes.

-

Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel.

-

Wash the solution sequentially with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the diethyl ether by distillation.

-

Distill the remaining residue under atmospheric pressure, collecting the fraction that boils between 213-223 °C. The expected yield is approximately 23 g (60%).

The following diagram outlines the general workflow for this synthesis and purification process.

Synthesis via Catalytic Bromination with H₂O₂ and NaBr

This method represents a greener chemistry approach to bromination.[21]

Materials:

-

Anisole (5 mmol)

-

Sodium Bromide (NaBr, 10 mmol)

-

30% Hydrogen Peroxide (H₂O₂, 10 mmol)

-

Catalyst (e.g., bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, 2.0 mmol)

-

Water (3 mL)

-

Diethyl ether

-

Saturated Sodium Sulfite (Na₂SO₃) solution

-

Internal standard for GC analysis (e.g., n-dodecane)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Separatory funnel

-

Gas Chromatograph (GC) and GC-Mass Spectrometer (GC-MS)

Procedure:

-

In a reaction vessel, sequentially add 3 mL of water, anisole (5 mmol), NaBr (10 mmol), the catalyst (2.0 mmol), and a 30% aqueous solution of H₂O₂ (10 mmol).

-

Stir the resulting mixture vigorously at room temperature for the required reaction time (e.g., 3 hours).

-

Upon completion (monitored by GC), separate the upper organic phase by decantation.

-

Extract the remaining aqueous mixture with diethyl ether (3 x 2 mL).

-

Combine all organic phases.

-

Analyze the combined organic phase by GC and GC-MS to determine conversion and product selectivity. The conversion of anisole can be quantified using an internal standard.

-

Quenching: To the remaining aqueous phase containing precipitated solids, gradually add a saturated Na₂SO₃ solution to destroy any unreacted H₂O₂. Test for completion with KI-starch paper.

This guide provides foundational technical information for professionals working with this compound. For all laboratory work, consult the most current Safety Data Sheet (SDS) and adhere to all institutional safety protocols.[6][8][18]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 104-92-7 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. This compound(104-92-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. This compound | 104-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. chembk.com [chembk.com]

- 12. This compound = 99.0 104-92-7 [sigmaaldrich.com]

- 13. jnfuturechemical.com [jnfuturechemical.com]

- 14. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. This compound | CAS#:104-92-7 | Chemsrc [chemsrc.com]

- 16. This compound(104-92-7) 1H NMR spectrum [chemicalbook.com]

- 17. Page loading... [guidechem.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 20. fiveable.me [fiveable.me]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

Understanding the reactivity of the methoxy group in 4-Bromoanisole

An In-depth Technical Guide on the Reactivity of the Methoxy Group in 4-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital organobromine compound that serves as a versatile building block in organic synthesis. Its chemical behavior is largely dictated by the interplay between the bromine atom and the methoxy group attached to the aromatic ring. The methoxy group (–OCH₃), in particular, significantly influences the molecule's electronic properties and reactivity, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, electronic chemicals, and other functional materials.[1][2][3] This guide provides a comprehensive analysis of the reactivity of the methoxy group in this compound, supported by experimental data and detailed protocols.

Electronic Effects of the Methoxy Group

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic effects of the methoxy substituent. The methoxy group exhibits a dual electronic character, exerting both an inductive effect and a resonance effect.[4][5]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[4][5]

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group.[4][6]

In the case of the methoxy group, the resonance effect is significantly stronger and dominates over the inductive effect.[4] This net electron-donating character activates the aromatic ring, making it more susceptible to electrophilic attack than benzene itself.[7] The increased electron density is concentrated at the ortho and para positions, as illustrated by the resonance structures.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The net electron-donating nature of the methoxy group makes it a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7][8][9] In this compound, the para position is blocked by the bromine atom, so electrophilic attack is directed to the positions ortho to the methoxy group (positions 2 and 6). The bromine atom is a deactivating group but is also an ortho, para-director.[10] Therefore, the powerful activating and directing effect of the methoxy group dominates, leading to substitution primarily at the 2-position.

A common example of EAS is nitration. The reaction of this compound with a nitrating mixture (concentrated nitric and sulfuric acids) yields 4-bromo-2-nitroanisole as the major product.

Table 1: Product Distribution in the Bromination of Anisole

While specific quantitative data for the nitration of this compound is sparse, the directing effect can be illustrated by the bromination of anisole, which yields a high percentage of the para-substituted product, demonstrating the strong directing influence of the methoxy group. A second substitution would be directed ortho to the methoxy group.

| Reactant | Reaction | Product Distribution | Reference |

| Anisole | Bromination (Br₂ in CCl₄) | ~90% this compound, ~10% 2-Bromoanisole | General Organic Chemistry Principles |

Experimental Protocol: Nitration of 4-Bromo-1-ethoxybenzene

This protocol for a similar compound, 4-bromo-1-ethoxybenzene, illustrates the standard procedure for nitration ortho to the alkoxy group.[10]

-

Preparation of Nitrating Mixture: In a 50 mL flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C. Slowly add 10 mL of concentrated nitric acid dropwise while maintaining the low temperature. Keep this mixture in the ice bath.

-

Reaction Setup: Dissolve 5.0 g of 4-bromo-1-ethoxybenzene in 20 mL of dichloromethane in a 100 mL round-bottom flask. Cool the flask in an ice-water bath to between 0°C and 5°C.

-

Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Once the ice has melted, transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic (bottom) layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize acid), and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-1-ethoxy-2-nitrobenzene.[10]

Role in Metal-Catalyzed Cross-Coupling Reactions

While the methoxy group itself is generally unreactive in cross-coupling reactions, its electronic influence is crucial when this compound is used as a substrate. This compound is a common coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, where the carbon-bromine bond is the reactive site.[3][11][12] The electron-donating methoxy group can influence the rate of oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds. This compound can be coupled with various organoboron reagents to produce biaryl compounds, which are common motifs in pharmaceuticals.[13][14]

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 | 1 | ~95% (general) | [15] |

| Pd/C | K₂CO₃ | Ethanol / H₂O | Reflux | 1 | 98 | [12] |

| Pd₂(dba)₃ / Indolyl phosphine | K₃PO₄ | Dioxane | 100 | 12 | >95% | [11][16] |

| Pd-bpydc-Nd | K₂CO₃ | DMF | 100 | 2 | 96 | [14] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-promoted synthesis which allows for rapid, high-yield coupling using low catalyst loadings.[17]

-

Reaction Setup: To a microwave process vial, add this compound (5 mmol, 935 mg), phenylboronic acid (6 mmol, 732 mg), sodium carbonate (18.5 mmol, 1.96 g), and a stir bar.

-

Solvent and Catalyst: Add 15 mL of water and 15 mL of ethanol. To this, add the palladium catalyst solution (e.g., 0.0045 mol% Pd(OAc)₂).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture from room temperature to reflux (approx. 82°C) and hold at this temperature for 20 minutes with stirring.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-methoxybiphenyl.

Cleavage of the Methoxy Group (O-Demethylation)

The cleavage of the aryl methyl ether linkage is a critical transformation in medicinal chemistry and natural product synthesis. It converts the relatively inert methoxy group into a reactive hydroxyl group, which can serve as a synthetic handle for further functionalization or may be a required pharmacophore for biological activity.

Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are commonly used for this demethylation.[18][19]

Table 3: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes | Reference |

| Boron Tribromide (BBr₃) | DCM, -78°C to RT | Lewis acid-mediated cleavage | Highly effective, but moisture sensitive and corrosive. | [19][20] |

| Hydrobromic Acid (HBr) | 47% aq. solution, heat (reflux) | Sₙ2 attack by Br⁻ on the protonated ether | Strong acid, high temperatures required. | [18] |

| Lithium Iodide (LiI) | Pyridine, heat | Sₙ2 attack by I⁻ | Milder than BBr₃ or HBr. | General Organic Chemistry Principles |

Experimental Protocol: O-Demethylation using Boron Tribromide (BBr₃)

This general protocol is widely used for the cleavage of aryl methyl ethers.[19][20]

-

Reaction Setup: Dissolve the anisole derivative (e.g., this compound, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.2 equiv, 2.2 mL) dropwise via syringe.

-

Reaction: After addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases, followed by water.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude 4-bromophenol can be purified by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group.[21][22] In this compound, the methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. However, the bromine atom itself can be displaced by a strong nucleophile under forcing conditions in an SₙAr reaction.[1] The electron-donating methoxy group stabilizes the intermediate carbocation formed during the substitution process, making this compound a useful starting material for introducing various functional groups at the 4-position via this pathway.[1]

Conclusion

The methoxy group in this compound is a powerful modulator of the compound's reactivity. Its strong electron-donating resonance effect activates the aromatic ring and directs electrophiles to the ortho positions. While generally inert itself, it plays a crucial electronic role in reactions at the C-Br bond, such as in metal-catalyzed cross-couplings. Furthermore, the methoxy group can be readily cleaved to a hydroxyl group, a key transformation that enhances its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries. This multifaceted reactivity solidifies the position of this compound as an indispensable intermediate for advanced chemical synthesis.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cem.de [cem.de]

- 18. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Bromoanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromoanisole, a key intermediate in organic synthesis. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and for its application in various research and development settings, including pharmaceutical development.

Core Concepts of Solubility

The solubility of a compound is determined by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a moderately polar molecule due to the presence of the methoxy group and the bromine atom, which create a dipole moment. However, the aromatic ring contributes to its nonpolar character. Therefore, its solubility is highest in solvents with similar polarity.

Qualitative Solubility of this compound

Extensive literature review indicates that this compound is practically insoluble in water but exhibits good solubility in a range of common organic solvents.[1][2][3][4] As this compound is a liquid at room temperature, in many cases it is considered miscible with organic solvents, meaning they are soluble in each other in all proportions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively reported in readily available chemical literature and handbooks. However, based on its chemical structure and the principle of miscibility for liquid solutes, the following table summarizes its expected solubility profile.

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility/Miscibility | Reference(s) |

| Alcohols | Methanol | CH₃OH | Soluble/Miscible | [3][4] |

| Ethanol | C₂H₅OH | Soluble/Miscible | [3][4] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible | [3][4] |

| Halogenated Alkanes | Dichloromethane | CH₂Cl₂ | Soluble/Miscible | [3][4] |

| Chloroform | CHCl₃ | Soluble/Miscible | [3][4] | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble/Miscible | [1] |

| Alkanes | Hexane | C₆H₁₄ | Soluble/Miscible | [1] |

| Aqueous | Water | H₂O | Insoluble/Immiscible | [2][5][6] |

Experimental Protocol for Determining Solubility/Miscibility

While a specific, standardized protocol for this compound is not available, the following general method can be employed to determine the solubility or miscibility of a liquid compound like this compound in a given organic solvent.

Objective: To determine if this compound is miscible or to quantify its solubility in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Calibrated pipettes and volumetric flasks

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis (optional)

Procedure:

-

Preparation of Standard Solutions (for quantitative analysis):

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Use these standards to generate a calibration curve using GC or HPLC.

-

-

Qualitative Miscibility Test:

-

In a clear vial, add a known volume (e.g., 1 mL) of the organic solvent.

-

Incrementally add known volumes of this compound, capping and shaking the vial after each addition.

-

Observe the mixture for the formation of a single, clear phase or the presence of two distinct layers. If a single phase persists after the addition of a significant volume of this compound (e.g., up to a 1:1 ratio with the solvent), the two liquids can be considered miscible.

-

-

Quantitative Solubility Determination (if not fully miscible):

-

Prepare several vials containing a known volume of the solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with a visible excess of the solute.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess this compound has settled.

-

Carefully extract a known volume of the clear, supernatant solvent phase.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by GC or HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a liquid organic compound like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [chembk.com]

- 3. This compound | 104-92-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | CAS#:104-92-7 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Electrophilic Aromatic Substitution of Anisole for the Synthesis of 4-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) of anisole to synthesize 4-bromoanisole, a key intermediate in the pharmaceutical and fine chemical industries. The document details the underlying reaction mechanisms, presents a comparative analysis of various experimental protocols, and offers strategies for optimizing reaction conditions to achieve high yields and regioselectivity. Quantitative data from multiple synthetic approaches are summarized in structured tables for ease of comparison. Furthermore, this guide includes detailed experimental methodologies and visual diagrams to elucidate reaction pathways and experimental workflows, serving as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

Anisole (methoxybenzene) is an activated aromatic compound that readily undergoes electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring through resonance. This property makes anisole an excellent substrate for regioselective halogenation. The synthesis of this compound is a classic example of this reaction, where the para product is predominantly formed due to steric hindrance at the ortho positions. This guide will delve into the theoretical and practical aspects of this important transformation.

Reaction Mechanism

The electrophilic aromatic substitution of anisole with a brominating agent proceeds through a two-step mechanism:

-

Formation of the Electrophile: A strong electrophile, typically a bromonium ion (Br⁺) or a polarized bromine species, is generated from the brominating agent. The method of generation depends on the specific reagent used. For instance, with molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ is often employed to polarize the Br-Br bond.[1][2]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the anisole ring attacks the electrophilic bromine. This attack is favored at the ortho and para positions due to the resonance stabilization provided by the methoxy group. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, bromoanisole.[1]

Experimental Protocols & Data Presentation

The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the reaction. Below are detailed protocols for common methods, accompanied by tables summarizing their quantitative outcomes.

Bromination using Molecular Bromine (Br₂) in Acetic Acid

This is a traditional and widely used method for the bromination of activated aromatic rings.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature below 10 °C.

-